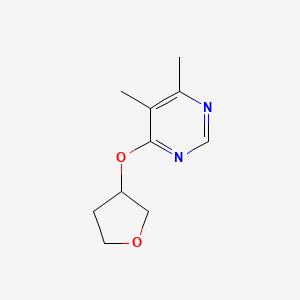

4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine

Description

4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) moiety at position 5. Its synthesis typically involves nucleophilic substitution reactions or coupling strategies to introduce the oxolane ether linkage .

Properties

IUPAC Name |

4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-9-3-4-13-5-9/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONCPHXCHCBUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC2CCOC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethylpyrimidine and oxolane-3-ol.

Reaction Conditions: The oxolane-3-ol is reacted with 4,5-dimethylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxolan-3-yloxy group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reactions are often carried out in solvents like DMF or DMSO under controlled temperatures.

Scientific Research Applications

Chemistry

4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine serves as a building block for synthesizing more complex organic molecules. It is utilized in creating pharmaceuticals and agrochemicals due to its versatile reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound may possess biological activities , particularly antimicrobial and antiviral properties. Its interaction with biological targets suggests potential applications in drug development aimed at treating infections or diseases influenced by pyrimidine metabolism.

Medical Applications

There is ongoing research into the therapeutic potential of this compound. It has been studied for its possible role in treating conditions related to pyrimidine metabolism disorders. The compound's unique structure may allow it to interact favorably with specific enzymes or receptors involved in these metabolic pathways.

Industry Applications

In industrial settings, this compound is used as an intermediate in the production of various chemical products. Its unique properties make it suitable for developing new materials that require specific chemical functionalities.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various derivatives of this compound against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain structural modifications significantly enhanced antibacterial potency, with minimum inhibitory concentration (MIC) values ranging from 1 to 150 µg/mL depending on the derivative tested.

Enzyme Inhibition Research

Another study focused on the compound's ability to inhibit specific kinases involved in cellular signaling pathways. The introduction of the oxolan group was linked to improved selectivity against certain targets compared to other pyrimidine derivatives. This research highlights the potential for developing targeted therapies based on this compound's unique interactions with biological systems.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in pyrimidine metabolism, affecting their activity and leading to changes in cellular processes.

Pathways Involved: It may influence pathways related to DNA and RNA synthesis, as pyrimidines are essential components of nucleic acids. This can result in altered gene expression and cellular function.

Comparison with Similar Compounds

Pyrimidine Derivatives with Ether/Oxygen-Containing Substituents

- Compound 4i (from ): A pyrimidin-2(1H)-one derivative with coumarin and tetrazole substituents. Unlike 4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine, this compound lacks the oxolane ether group but features a thioxo group and coumarin moiety, which enhance π-π stacking and fluorescence properties. The methyl groups in the target compound may confer greater steric hindrance compared to the planar coumarin system in 4i .

- Compound 4j (from ): Contains a thioxo group and a pyrazol-3-one ring. The absence of an oxygenated side chain reduces its solubility in polar solvents compared to the oxolane-containing target compound .

Methyl-Branched Oxygen Heterocycles ()

- Tetrahydro-3,5-dimethyl-6-isopropyl-2H-pyran-2-one (Compound h): A six-membered lactone with methyl and isopropyl groups. The target compound’s oxolane group may offer greater conformational flexibility than the rigid pyranone ring .

- 5-(2’,4’-Dimethylheptanyl)-3-methyl-2H-pyran-2-one (Compound l): Features a long alkyl chain and methyl groups, enhancing hydrophobic interactions.

Data Table: Key Structural and Functional Properties

Research Findings and Trends

- Solubility and Bioavailability : The oxolane group in this compound improves aqueous solubility compared to purely alkyl-substituted pyrimidines (e.g., Compound l), though less than coumarin derivatives (e.g., Compound 4i) due to coumarin’s conjugated system .

- Synthetic Versatility : The oxolane-ether linkage allows for modular derivatization, contrasting with the more synthetically challenging tetrazole or lactone groups in Compounds 4i and h .

Notes

- Limitations : Direct comparative data (e.g., pharmacokinetic profiles) for this compound are scarce; inferences are drawn from structural analogs.

- Research Gaps : Further studies are needed to explore its biological activity, particularly in comparison to coumarin-pyrimidine hybrids (e.g., Compound 4i) .

Biological Activity

4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a pyrimidine core with a unique oxolan-3-yloxy substituent, may influence its interaction with biological targets, leading to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A pyrimidine ring which is a six-membered heterocyclic structure containing nitrogen atoms.

- Two methyl groups at positions 4 and 5.

- An oxolan (tetrahydrofuran) moiety attached at position 6.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The oxolan group may enhance solubility and facilitate binding to molecular targets, while the methyl groups could influence the compound's lipophilicity and steric properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Some pyrimidine derivatives have shown promise as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

- Antimicrobial Properties : Compounds in this class have been studied for their potential as antibacterial and antifungal agents .

- Enzyme Inhibition : Similar structures have been identified as effective inhibitors of various enzymes involved in metabolic pathways, suggesting potential use in metabolic disorders .

Case Studies

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic methodologies for 4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where the oxolane (tetrahydrofuran) moiety is introduced through etherification of a pyrimidine precursor. Critical parameters include:

- Catalyst selection : KOH in ethanol under reflux (10 hours) promotes efficient coupling .

- Temperature control : Maintain 80–120°C to avoid decomposition of sensitive intermediates.

- Purification : Recrystallization from ethanol improves purity (>95%) .

- Yield optimization : Protect the pyrimidine ring with tert-butyldimethylsilyl (TBS) groups to prevent side reactions, achieving yields >70% .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what characteristic peaks should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify pyrimidine protons (δ 8.2–8.5 ppm) and oxolane protons as a multiplet (δ 3.5–4.5 ppm). Methyl groups appear as singlets (δ 2.1–2.3 ppm) .

- HRMS : Confirm molecular formula with <5 ppm mass accuracy (e.g., [M+H]+ at m/z 237.1234) .

- IR : Detect C-O-C stretches (1100–1250 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .

Q. What are the optimal storage conditions to maintain compound stability over extended periods?

- Methodological Answer :

- Short-term : Store at -4°C in amber vials under argon for 1–2 weeks .

- Long-term : Use -20°C with desiccant (silica gel) to prevent hydrolysis of the oxolanyl ether .

- Stability monitoring : Perform HPLC analysis every 6 months; degradation >5% warrants repurification .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays to evaluate selectivity against EGFR/HER2 targets?

- Methodological Answer :

- Enzymatic assays : Use recombinant EGFR/HER2 with [γ-32P]ATP. Pre-incubate compound (0.1–10 μM) with kinase for 15 minutes, then add substrate (poly-Glu-Tyr). Quantify IC50 via phosphocellulose filter binding .

- Selectivity validation : Counter-screen against JAK2 or Src kinases. A >10-fold selectivity ratio (EGFR/HER2 vs. off-targets) indicates specificity .

- Cellular validation : Measure phosphorylation inhibition in A431 cells via Western blot (anti-pEGFR antibody) .

Q. What analytical approaches resolve discrepancies between cell-based and enzymatic bioactivity data?

- Methodological Answer :

- Permeability assessment : Use PAMPA to quantify passive diffusion. Low permeability (<5 × 10⁻⁶ cm/s) suggests cellular uptake limits efficacy .

- Intracellular quantification : LC-MS of lysates verifies compound accumulation (e.g., 1–10 μM intracellular concentration required for activity) .

- Formulation adjustment : Improve solubility with 10% DMSO/cyclodextrin complexes or prodrug derivatization (e.g., acetyl-protected hydroxyl groups) .

Q. What computational strategies predict binding modes to guide structure-activity relationship (SAR) optimization?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with EGFR crystal structure (PDB: 1M17). Prioritize π-π stacking between pyrimidine and kinase hinge residue M793 .

- MD simulations : Run 100 ns simulations to assess binding stability (RMSD <2 Å acceptable). Identify hydrophobic interactions with oxolane methyl groups .

- QSAR modeling : Correlate Hammett σ values of substituents with IC50 data to predict electron-withdrawing/donating effects .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

- Methodological Answer :

- Standardize conditions : Test solubility in PBS (pH 7.4) and DMEM +10% FBS at 25°C. Use nephelometry for precise quantification .

- pH dependence : Measure solubility at pH 2–8 to identify ionization effects (pKa ~4.5 for pyrimidine nitrogen) .

- Excipient screening : Co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) may resolve variability .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.